molecular formula C10H11N3O B2995244 (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 77177-16-3

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B2995244
CAS No.: 77177-16-3
M. Wt: 189.218
InChI Key: JSYMAOLKRXCWTI-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol typically involves a “click” chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high yield and selectivity. The general procedure involves the reaction of benzyl azide with propargyl alcohol in the presence of a copper catalyst to form the desired triazole compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry are scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of industrial production.

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Benzyl aldehyde or benzoic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    1-Benzyl-1H-1,2,3-triazole: Similar to (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol but lacks the hydroxyl group, affecting its reactivity and solubility.

    1-(4-Methylbenzyl)-1H-1,2,3-triazole: A derivative with a methyl group on the benzyl ring, which can influence its biological activity and chemical properties.

Uniqueness: this compound is unique due to the presence of both the benzyl and hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound in both synthetic and biological applications .

Properties

IUPAC Name

(3-benzyltriazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYMAOLKRXCWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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